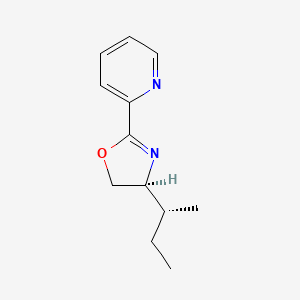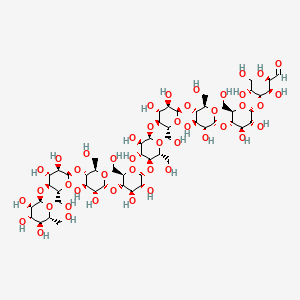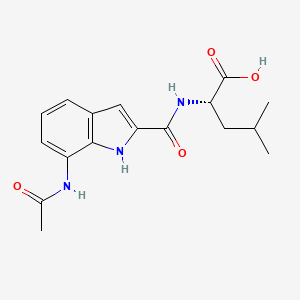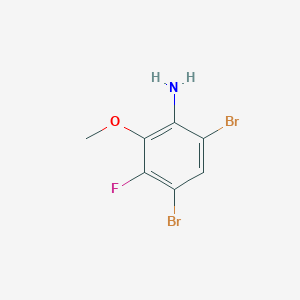
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features both an oxazole ring and a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of chiral centers in its structure makes it a valuable molecule for studying stereochemical effects in biological systems and chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-hydroxy ketone and an amide. This reaction often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Chiral Resolution: The chiral centers can be introduced through the use of chiral starting materials or chiral catalysts. Enantioselective synthesis methods, such as asymmetric hydrogenation or chiral auxiliary-based synthesis, are commonly employed.
Industrial Production Methods
Industrial production of (S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole may involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, cost-effectiveness of the synthesis route, and scalability of the reaction conditions. Catalytic processes and green chemistry principles are often applied to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxazole ring or the pyridine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) under appropriate conditions (acidic or basic) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butyl group may yield sec-butyl alcohol or sec-butyl ketone, while substitution on the pyridine ring can introduce various functional groups such as halides, amines, or ethers.
Applications De Recherche Scientifique
(S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of materials with specific electronic or optical properties, such as sensors and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of (S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The presence of the pyridine moiety allows for π-π stacking interactions, while the oxazole ring can participate in hydrogen bonding, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-((S)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole: The enantiomer of the compound, differing in the configuration of the chiral centers.
2-(Pyridin-2-yl)-4,5-dihydrooxazole: Lacks the sec-butyl group, providing a simpler structure for comparison.
4,5-Dihydrooxazole derivatives: Various derivatives with different substituents on the oxazole ring.
Uniqueness
(S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both the sec-butyl group and the pyridine moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of (S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(4S)-4-[(2R)-butan-2-yl]-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGYFCGBPVQLQ-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H]1COC(=N1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride](/img/structure/B8135613.png)








